Toxin B2

Description

Structure

3D Structure

Properties

CAS No. |

82810-44-4 |

|---|---|

Molecular Formula |

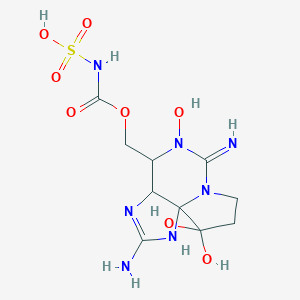

C10H17N7O8S |

Molecular Weight |

395.35 g/mol |

IUPAC Name |

(2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid |

InChI |

InChI=1S/C10H17N7O8S/c11-6-13-5-4(3-25-8(18)15-26(22,23)24)17(21)7(12)16-2-1-9(19,20)10(5,16)14-6/h4-5,12,19-21H,1-3H2,(H,15,18)(H3,11,13,14)(H,22,23,24) |

InChI Key |

ALRRPAKWGUBPBK-UHFFFAOYSA-N |

SMILES |

C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N |

Canonical SMILES |

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)O |

Synonyms |

Gonyautoxin 6; N-Sulfocarbamoylneosaxitoxin; Toxin B 2 from Protogonyaulax |

Origin of Product |

United States |

Preparation Methods

Enantioselective Cycloaddition and Orthoformylation

The synthesis begins with a [2+3] cycloaddition between quinone 1 and 2,3-dihydrofuran, catalyzed by a Corey-Bakshi-Shibata (CBS) catalyst to establish stereochemical control. This enantioselective step yields intermediate 2 with >98% enantiomeric excess, critical for maintaining the natural configuration of AFB2. Subsequent orthoformylation via a Duff reaction introduces a formyl group at the ortho position of the phenolic hydroxyl group in 3 , enabling further functionalization.

Sequential Functional Group Transformations

Esterification of 3 with triflic anhydride protects the hydroxyl group as a triflate (4 ), facilitating a Grignard reaction with methylmagnesium bromide to produce secondary alcohol 5 . Oxidation with Dess-Martin periodinane converts 5 to ketone 6 , followed by a Baeyer-Villiger oxidation to form ester 7 . Raney nickel-mediated reduction simultaneously removes the triflate group and reduces the ester to alcohol 9 , setting the stage for coumarin assembly.

Coumarin Skeleton Assembly

The final stage employs a zinc carbonate-mediated coupling between vinyl bromide 8 and the phenolic moiety of 9 , accompanied by transesterification to yield AFB2. This 12-step sequence achieves an overall yield of 8.2%, with purity >95% confirmed by HPLC.

Table 1: Key Steps in AFB2 Total Synthesis

| Step | Reaction | Reagent/Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | [2+3] Cycloaddition | CBS Catalyst | 2 | 78 |

| 3 | Orthoformylation | Duff Reaction | 3 | 82 |

| 5 | Grignard Addition | CH3MgBr | 5 | 91 |

| 7 | Baeyer-Villiger Oxidation | mCPBA | 7 | 68 |

| 12 | Coumarin Coupling | ZnCO3 | AFB2 | 43 |

Biosynthetic Pathways in Aspergillus Species

AFB2 biosynthesis in Aspergillus spp. occurs through a conserved polyketide pathway regulated by temperature, water activity, and genetic factors. The 27-enzyme cascade converts acetyl-CoA and malonyl-CoA into the final mycotoxin via oxidative rearrangements and cyclization events.

Polyketide Synthase Initiation

The pathway initiates with polyketide synthase (PKS) assembling a hexanoyl starter unit from acetate and malonate precursors. Noranthrone formation precedes oxidative cleavage to norsolorinic acid anthrone, the first stable intermediate. Subsequent steps involve ketoreduction, dehydration, and methylation to produce versicolorin B.

Oxygen-Dependent Modifications

Critical oxygenase-mediated steps include:

-

Monooxygenase Activity : Incorporates single oxygen atoms using NADPH, essential for dihydrobisfuran formation.

-

Dioxygenase Reactions : Cleave aromatic rings during versicolorin A conversion to demethylsterigmatocystin.

-

Baeyer-Villiger Oxidations : Insert oxygen between carbons to form lactone rings in the final AFB2 structure.

Table 2: Key Enzymes in AFB2 Biosynthesis

| Enzyme | Function | Cofactor |

|---|---|---|

| Polyketide Synthase | Acetate/malonate condensation | NADPH |

| Monooxygenase AflE | Hydroxylation at C9 | FAD |

| Dioxygenase AflN | Aromatic ring cleavage | Fe²⁺ |

| Baeyer-Villigerase | Lactone ring formation | NADPH |

Fermentation and Environmental Optimization

AFB2 production in fungal cultures depends on precise control of thermodynamic conditions and gene expression profiles.

Growth Parameter Optimization

Genetic Regulation

The aflR gene cluster encodes transcriptional activators binding to promoter regions of biosynthetic genes. Disruption of aflS, a co-regulator, reduces AFB2 production by 90%.

Analytical Verification of AFB2

Modern chromatographic methods enable precise quantification of synthesized or biosynthesized AFB2.

UHPLC-FLD Analysis

Immunoaffinity column purification followed by ultra-high-performance liquid chromatography with fluorescence detection (UHPLC-FLD) achieves detection limits of 0.08 μg/kg for AFB2. The method demonstrates 92–97% recovery in spiked hazelnut matrices.

Table 3: Chromatographic Parameters for AFB2 Detection

| Parameter | Value |

|---|---|

| Column | C18 (2.1 × 100 mm, 1.7 μm) |

| Mobile Phase | MeOH:H2O (65:35) |

| Flow Rate | 0.4 mL/min |

| Retention Time | 3.2 min |

| LOD/LOQ | 0.08/0.25 μg/kg |

Chemical Reactions Analysis

Types of Reactions

Toxin B2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the toxin for research purposes or to study its properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of gonyautoxin 6 include aldehydes, guanidine, and various protecting groups to stabilize intermediates during the reaction process .

Major Products Formed

The major products formed from reactions involving gonyautoxin 6 are typically other gonyautoxin derivatives or modified saxitoxins. These products are used to study the structure-activity relationships and toxicity of the compounds.

Scientific Research Applications

Toxicological Studies

AFB2 is known for its significant toxic effects on various organisms, including mammals. Research has focused on understanding these effects and the mechanisms behind them.

- Physiological Effects : A study investigated the impact of AFB2 on Swiss albino mice, revealing detrimental effects on body weight, liver, and kidney function. The study measured biochemical markers such as aspartate aminotransferase (AST), alanine transaminase (ALT), blood urea nitrogen (BUN), and creatinine levels. The results indicated that AFB2 administration significantly increased these markers compared to control groups, suggesting liver and kidney damage due to toxicity .

- Cytogenetic Analysis : The same study assessed cytogenetic damage through micronucleus formation and chromosomal aberrations in bone marrow cells. AFB2 exposure led to a marked increase in these abnormalities, highlighting its genotoxic potential .

Detoxification Methods

Given the harmful effects of AFB2, various detoxification strategies have been explored to mitigate its impact.

- Plant Extracts : Research has shown that extracts from plants like Ocimum basilicum (basil) can effectively degrade AFB2. In vitro assays demonstrated that basil leaf extract could degrade up to 88.6% of AFB2 under optimized conditions (pH 8, 30°C) over 72 hours. This suggests that certain natural products can serve as potential detoxifying agents against aflatoxins .

- Microbial Approaches : Another study focused on using yeast strains such as Kluyveromyces lactis and Saccharomyces cerevisiae integrated with nanofibers to eliminate AFB2 from contaminated water. This method showcased a promising biotechnological approach for detoxifying environments affected by aflatoxins .

Protective Agents Against AFB2 Toxicity

Research has also identified several compounds that may offer protective effects against AFB2 toxicity.

- Resveratrol : In the context of mitigating AFB2's toxic effects, resveratrol—a natural antioxidant—was found to exhibit protective properties in mice exposed to AFB2. The study showed that resveratrol significantly reduced the levels of AST, ALT, BUN, and creatinine in treated groups compared to those receiving only AFB2. This indicates its potential role as a therapeutic agent against aflatoxin-induced toxicity .

Summary Table of Key Findings

Mechanism of Action

Toxin B2 exerts its effects by blocking sodium channels in nerve cells, preventing the transmission of nerve impulses. This leads to paralysis, which is the primary symptom of paralytic shellfish poisoning. The molecular targets of gonyautoxin 6 are the voltage-gated sodium channels, and its action disrupts normal cellular function, leading to toxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Aflatoxins

Aflatoxin B2 shares a core structure with other aflatoxins but differs in oxygenation and ring saturation (Table 1).

| Property | Aflatoxin B1 | Aflathis compound | Aflatoxin G1 | Aflatoxin G2 |

|---|---|---|---|---|

| Cyclopentenone Ring | Present | Absent | Present | Absent |

| Toxicity (Relative) | High | Moderate | High | Moderate |

| Primary Metabolite | AFM1 (carcinogen) | AFB2-epoxide | AFG1-epoxide | AFG2-epoxide |

| Regulatory Limit* | 2 µg/kg (EU) | 4 µg/kg (EU) | 2 µg/kg (EU) | 4 µg/kg (EU) |

*EU limits for total aflatoxins (B1+B2+G1+G2) in foodstuffs .

Key differences:

- AFB1 vs. AFB2: AFB1’s cyclopentenone ring facilitates DNA adduct formation, making it 10× more carcinogenic than AFB2 .

- Metabolic Activation: AFB2 requires epoxidation for genotoxicity, whereas AFB1 is readily activated by cytochrome P450 enzymes .

Comparison with Other Mycotoxins

This compound is often co-regulated with mycotoxins like fumonisins, ochratoxins, and trichothecenes. Below is a comparative analysis (Table 2):

Key Findings :

- Potency: AFB2 is less toxic than AFB1 but more regulated than fumonisins due to cumulative carcinogenic risks .

- Co-Occurrence : AFB2 frequently co-occurs with AFB1, FB1, and FB2 in maize, amplifying health risks .

- Analytical Challenges : AFB2 requires advanced LC-MS/MS methods for detection, similar to other mycotoxins, due to low permissible limits .

Toxicological Endpoints in Model Organisms

A Caenorhabditis elegans study compared mycotoxin effects (Table 3):

| Mycotoxin | Lethality (EC50, mg/L) | Growth Inhibition | Reproductive Toxicity |

|---|---|---|---|

| AFB1 | 2.1 | High sensitivity | Moderate |

| FB1 | 3.8 | Low sensitivity | High sensitivity |

| T-2 Toxin | 1.38 | Moderate | Low sensitivity |

| AFB2* | Not tested | Not tested | Not tested |

Regulatory and Analytical Considerations

- EU Regulations : AFB2 is monitored as part of total aflatoxin limits (B1+B2+G1+G2 ≤ 10 µg/kg in food) .

- Detection Methods : Multi-mycotoxin LC-MS/MS protocols are essential due to co-occurrence with FB2, OTA, and DON .

- Masked Mycotoxins : Modified forms of AFB2 (e.g., glycosides) may evade detection, complicating risk assessments .

Biological Activity

Toxin B2, commonly referred to as aflathis compound (AFB2), is a mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. It is part of a group of aflatoxins that are known for their toxicity and potential health risks to humans and animals. This article provides a comprehensive overview of the biological activity of AFB2, including its toxicological effects, metabolic pathways, and potential mitigation strategies.

Chemical Structure and Properties

AFB2 is a difuranocoumarin derivative with the molecular formula and a molecular weight of 312 g/mol. Unlike its more toxic counterpart, aflatoxin B1 (AFB1), AFB2 has a saturated furan ring, which significantly reduces its carcinogenic potential. The structural differences between AFB1 and AFB2 are critical in understanding their respective toxicities.

Toxicological Effects

AFB2 exhibits several toxicological effects, which can be summarized as follows:

- Hepatotoxicity : AFB2 is known to cause significant liver damage. Studies have shown that it can lead to elevated levels of liver enzymes (AST and ALT) in treated animals, indicating hepatocellular injury .

- Carcinogenicity : Although less potent than AFB1, AFB2 has been classified as a possible human carcinogen due to its ability to induce DNA damage and mutations .

- Teratogenic Effects : Research indicates that AFB2 can adversely affect embryonic development in various animal models, leading to malformations and increased mortality rates .

The mechanisms through which AFB2 exerts its toxic effects include:

- Metabolism : In the liver, AFB2 is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to cellular macromolecules, causing oxidative stress and DNA adduct formation .

- Oxidative Stress : AFB2 induces oxidative stress by generating reactive oxygen species (ROS), which can damage lipids, proteins, and nucleic acids .

Study 1: Toxic Effects on Swiss Albino Mice

A study investigated the toxic effects of AFB2 on Swiss albino mice. The results showed that administration of AFB2 led to significant decreases in body weight, liver weight, and kidney weight. Biochemical analysis indicated elevated serum levels of AST, ALT, blood urea nitrogen (BUN), and creatinine in the AFB2-treated groups compared to controls. Cytogenetic analysis revealed increased frequencies of micronuclei in erythrocytes and leukocytes, indicating genotoxic effects .

Study 2: Protective Role of Resveratrol

Research also explored the protective effects of resveratrol against AFB2 toxicity. Mice treated with resveratrol exhibited reduced levels of liver enzymes and improved antioxidant status compared to those treated with AFB2 alone. The study concluded that resveratrol could mitigate some of the harmful effects associated with AFB2 exposure by enhancing antioxidant defenses .

Degradation and Detoxification

Recent studies have focused on methods for degrading or detoxifying AFB2:

- Lactic Acid Bacteria : Certain strains of lactic acid bacteria have shown promise in adsorbing aflatoxins through their cell wall components. This bioremediation approach may offer a viable strategy for reducing aflatoxin levels in contaminated food products .

- Plant Extracts : Research has demonstrated that extracts from plants like Corymbia citriodora can effectively degrade AFB1 and AFB2 under specific conditions. The degradation efficiency increased with higher temperatures and longer incubation times .

Summary Table: Toxicity Comparison of Aflatoxins

| Aflatoxin Type | Molecular Weight (g/mol) | Toxicity (LD50 in Ducklings) | Carcinogenic Potential |

|---|---|---|---|

| Aflatoxin B1 | 312 | 20 μg | High |

| Aflathis compound | 312 | 60 μg | Moderate |

| Aflatoxin G1 | 328 | >200 μg | Low |

| Aflatoxin G2 | 328 | >200 μg | Low |

Q & A

Q. What are the recommended analytical methods for detecting and quantifying Toxin B2 in complex biological matrices?

Methodological Answer:

- This compound detection typically employs high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for specificity and sensitivity, with a limit of detection (LOD) ≤ 0.1 ng/g in tissue samples .

- Immunoassays (e.g., ELISA) are suitable for high-throughput screening but require cross-reactivity validation due to structural similarities among trichothecenes. Include internal standards (e.g., isotopically labeled this compound) to correct for matrix effects .

- Sample preparation should involve solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from interfering compounds .

Q. Which experimental models are most suitable for studying this compound’s acute toxicity?

Methodological Answer:

- In vivo models : Broiler chickens (e.g., Ross 308 strain) are widely used for assessing oral toxicity due to their sensitivity to trichothecenes. Dose-response studies (e.g., 1–4 ppm dietary this compound) evaluate clinical signs (e.g., oral necrosis, reduced weight gain) over 28-day exposure periods .

- In vitro models : Differentiated Caco-2 cells simulate intestinal epithelial toxicity, measuring transepithelial electrical resistance (TEER) and inflammatory cytokine release (e.g., IL-8) post-exposure .

Q. How should researchers design dose-response studies to establish this compound’s NOAEL (No Observed Adverse Effect Level)?

Methodological Answer:

- Use a factorial design with ≥4 dose groups (e.g., 0, 0.5, 1, 2 ppm) and a control. Randomize subjects to minimize bias and apply ANOVA with post-hoc Tukey tests for group comparisons .

- Measure biomarkers (e.g., serum IgA, liver enzymes) alongside clinical observations. Include a recovery phase to assess reversibility of effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action (e.g., apoptosis vs. necrosis) be resolved?

Methodological Answer:

- Conduct time-course experiments (e.g., 6–48 hours post-exposure) with multiple endpoints: flow cytometry (Annexin V/PI staining), caspase-3 activation, and lactate dehydrogenase (LDH) release .

- Use transcriptomic profiling (RNA-seq) to identify dominant pathways (e.g., oxidative stress, NF-κB signaling) and validate with siRNA knockdown .

- Apply systematic reviews to contextualize findings: Supplement literature searches with terms like “trichothecene apoptosis” and “this compound necrosis” to address gaps .

Q. What strategies mitigate this compound contamination in agricultural products without altering nutritional quality?

Methodological Answer:

- Evaluate biodegradation agents : Screen bacterial epoxidases (e.g., Eubacterium BBSH) for enzymatic detoxification efficacy in vitro before in vivo trials. Measure residual this compound via LC-MS/MS and assess feed palatability .

- Test adsorbent materials : Compare bentonite vs. yeast cell wall derivatives in binding assays (pH 3–7). Validate in animal models by monitoring toxin bioavailability .

Q. How do synergistic interactions between this compound and other mycotoxins (e.g., deoxynivalenol) influence risk assessment?

Methodological Answer:

- Use fractional factorial designs to test toxin combinations. For example, apply this compound (0.5 ppm) + deoxynivalenol (1 ppm) in broiler feed and measure synergistic effects on intestinal permeability (FITC-dextran assay) .

- Analyze data with Isobologram or Chou-Talalay models to quantify additive/synergistic interactions .

Data Analysis and Validation

Q. What statistical approaches are optimal for analyzing non-linear this compound toxicity data?

Methodological Answer:

Q. How can researchers ensure reproducibility in this compound studies despite variability in fungal strain toxicity?

Methodological Answer:

- Standardize toxin production: Culture Fusarium strains on rice-based media under controlled humidity (25°C, 0.98 aw) for 21 days. Quantify this compound via certified reference materials .

- Report detailed protocols per ARRIVE guidelines , including mycotoxin purity (≥95%) and contamination verification methods (e.g., HPLC-UV) .

Ethical and Reporting Standards

Q. What ethical considerations apply when conducting this compound trials in animal models?

Methodological Answer:

- Follow institutional Animal Welfare Committee protocols (e.g., National University of Colombia guidelines) for humane endpoints (e.g., ≥20% weight loss mandates euthanasia) .

- Disclose conflicts of interest, particularly if testing commercial detoxification agents, and use blinded assessments to reduce bias .

Q. How should researchers address contradictory findings in this compound literature when publishing meta-analyses?

Methodological Answer:

- Perform sensitivity analyses to identify outlier studies. Use PRISMA frameworks for systematic reviews, documenting search strategies (e.g., PubMed/MEDLINE keywords) and inclusion/exclusion criteria .

- Discuss limitations (e.g., heterogeneity in exposure durations) and propose unified testing guidelines in the conclusion .

Q. Tables for Methodological Reference

| Analytical Technique | Application | LOD | Reference |

|---|---|---|---|

| LC-MS/MS | Quantification in tissues | 0.05 ng/g | |

| ELISA | High-throughput screening | 0.5 ng/mL |

| Experimental Model | Endpoint | Key Metric |

|---|---|---|

| Broiler chickens | Chronic oral toxicity | Weight gain, oral lesions |

| Caco-2 cells | Intestinal barrier dysfunction | TEER, IL-8 secretion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.